molecular formula C10H8F2O2 B6158621 3,3-difluoro-2,3-dihydro-1H-indene-4-carboxylic acid CAS No. 1780946-75-9

3,3-difluoro-2,3-dihydro-1H-indene-4-carboxylic acid

Cat. No.: B6158621
CAS No.: 1780946-75-9
M. Wt: 198.17 g/mol
InChI Key: ALPWUFGZUZFAQZ-UHFFFAOYSA-N
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Description

3,3-difluoro-2,3-dihydro-1H-indene-4-carboxylic acid is a fluorinated organic compound that belongs to the indene family. This compound is characterized by the presence of two fluorine atoms at the 3-position and a carboxylic acid group at the 4-position of the indene ring. The fluorine atoms impart unique chemical properties to the compound, making it of interest in various fields of research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-difluoro-2,3-dihydro-1H-indene-4-carboxylic acid typically involves the introduction of fluorine atoms into the indene ring. One common method is the electrophilic fluorination of 2,3-dihydro-1H-indene-4-carboxylic acid using a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions. The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process. Additionally, purification techniques like recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

3,3-difluoro-2,3-dihydro-1H-indene-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an alkane.

    Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) in acidic or basic media.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used under anhydrous conditions.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of 3,3-difluoro-2,3-dihydro-1H-indene-4-carboxaldehyde or this compound ketone.

    Reduction: Formation of 3,3-difluoro-2,3-dihydro-1H-indene-4-methanol or 3,3-difluoro-2,3-dihydro-1H-indene-4-alkane.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3,3-difluoro-2,3-dihydro-1H-indene-4-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex fluorinated organic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals with improved pharmacokinetic properties.

    Industry: Utilized in the development of advanced materials, such as fluorinated polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3,3-difluoro-2,3-dihydro-1H-indene-4-carboxylic acid depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity for its target, leading to improved efficacy. The exact pathways involved can vary depending on the specific biological context and the nature of the target.

Comparison with Similar Compounds

Similar Compounds

  • 3,3-difluoro-2,3-dihydro-1H-indene-4-carboxaldehyde
  • 3,3-difluoro-2,3-dihydro-1H-indene-4-methanol
  • 3,3-difluoro-2,3-dihydro-1H-indene-4-alkane

Uniqueness

3,3-difluoro-2,3-dihydro-1H-indene-4-carboxylic acid is unique due to the presence of both fluorine atoms and a carboxylic acid group on the indene ring. This combination imparts distinct chemical and physical properties, such as increased stability, lipophilicity, and reactivity, making it a valuable compound for various applications in research and industry.

Properties

CAS No.

1780946-75-9

Molecular Formula

C10H8F2O2

Molecular Weight

198.17 g/mol

IUPAC Name

3,3-difluoro-1,2-dihydroindene-4-carboxylic acid

InChI

InChI=1S/C10H8F2O2/c11-10(12)5-4-6-2-1-3-7(8(6)10)9(13)14/h1-3H,4-5H2,(H,13,14)

InChI Key

ALPWUFGZUZFAQZ-UHFFFAOYSA-N

Canonical SMILES

C1CC(C2=C1C=CC=C2C(=O)O)(F)F

Purity

95

Origin of Product

United States

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